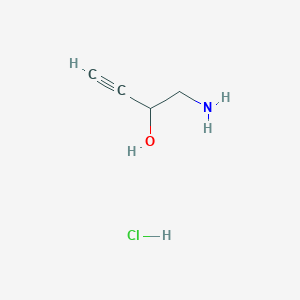

1-Aminobut-3-yn-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-aminobut-3-yn-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLOUZAEWUDLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Aminobut-3-yn-2-ol hydrochloride CAS number and properties

An In-depth Technical Guide to 1-Aminobut-3-yn-2-ol Hydrochloride: A Versatile Chiral Building Block

Abstract

1-Aminobut-3-yn-2-ol hydrochloride is a specialized chiral building block featuring a propargyl group and an amino alcohol scaffold. This combination of functionalities makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex, biologically active molecules. The terminal alkyne provides a versatile handle for a wide array of chemical transformations, including coupling reactions and cycloadditions, while the chiral amino alcohol backbone is a common motif in numerous pharmaceutical agents. This guide provides a comprehensive overview of its properties, general synthetic approaches, potential applications in drug discovery, and essential safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Profile and Physicochemical Properties

A specific CAS Number for 1-Aminobut-3-yn-2-ol as the hydrochloride salt is not readily indexed in major chemical databases. The free base, 1-Aminobut-3-yn-2-ol, is identified in PubChem with CID 18467387.[1] For the purpose of this guide, the properties of the hydrochloride salt have been calculated and are presented below. Researchers should verify the properties of their specific material via analytical characterization.

Chemical Structure:

Table 1: Physicochemical Properties of 1-Aminobut-3-yn-2-ol Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-aminobut-3-yn-2-ol;hydrochloride | - |

| Molecular Formula | C₄H₈ClNO | Calculated |

| Molecular Weight | 121.57 g/mol | Calculated |

| Free Base MW | 85.10 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | [2] |

| Physical State | Solid | General knowledge |

Synthesis and Purification Strategies

A specific, peer-reviewed synthesis for 1-aminobut-3-yn-2-ol hydrochloride is not prominently available. However, its structure lends itself to established synthetic strategies for chiral propargylic amino alcohols. A common and logical approach involves the nucleophilic addition of an ethynyl group to a protected α-amino aldehyde.

General Synthetic Rationale

The key challenge in synthesizing this molecule is the stereocontrolled formation of the secondary alcohol. A plausible and widely used method involves the following conceptual steps:

-

Starting Material Selection: Begin with a readily available, enantiopure starting material, such as an α-amino acid (e.g., L- or D-Alanine).

-

Protection and Reduction: The amino group is protected (e.g., with Boc or Cbz protecting groups) and the carboxylic acid is reduced to the corresponding aldehyde (a Garner's aldehyde analogue). This step is critical to prevent side reactions.

-

Alkynylation: The core C-C bond is formed via the stereoselective addition of an acetylide anion (e.g., ethynylmagnesium bromide or lithium acetylide) to the protected amino aldehyde. The stereochemistry of this addition is influenced by the existing chiral center and reaction conditions.

-

Deprotection and Salt Formation: The amino protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Generalized Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

-

Step 1: Aldehyde Formation: Reduce an N-protected α-amino acid to its corresponding aldehyde using a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like dichloromethane (DCM) or THF.

-

Step 2: Acetylide Addition: In a separate flask, prepare the ethynyl Grignard reagent by reacting ethynylmagnesium bromide in THF. Cool the protected amino aldehyde solution to 0 °C and slowly add the Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Step 3: Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Step 5: Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-protected amino alcohol intermediate using flash column chromatography.

-

Step 6: Deprotection & Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane).

-

Step 7: Isolation: Stir the solution until precipitation is complete. Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final 1-Aminobut-3-yn-2-ol hydrochloride.

-

Step 8: Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric purity using chiral HPLC.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-Aminobut-3-yn-2-ol HCl.

Applications in Research and Drug Development

The true value of 1-aminobut-3-yn-2-ol hydrochloride lies in its identity as a chiral propargylamine. This class of compounds is of significant interest in medicinal chemistry due to the unique combination of structural features they offer.[3]

-

Chiral Scaffold: Chirality is a critical factor for drug efficacy and safety, as different enantiomers of a drug can have vastly different biological activities.[4][5] Chiral amino alcohols are privileged structures found in many FDA-approved drugs. The specific stereochemistry of the hydroxyl and amino groups allows for precise three-dimensional interactions with biological targets like enzymes and receptors.[6]

-

Versatile Alkyne Handle: The terminal propargyl group is a highly versatile functional group. It is a key substrate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to link molecules together with high efficiency and selectivity. It can also participate in various other transformations, including Sonogashira couplings, C-H activation, and cyclization reactions, enabling the rapid diversification of lead compounds.[7]

-

Bioisostere and Pharmacophore: The propargylamine motif itself is a recognized pharmacophore in medicinal chemistry. It is present in several marketed drugs and clinical candidates. For instance, propargylamines are known inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating depression and neurodegenerative diseases.

While direct applications of this specific molecule are not widely published, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, chiral amino alcohols like (R)-3-aminobutan-1-ol are key raw materials in the production of antiviral drugs such as dolutegravir.[8] The presence of the alkyne in 1-aminobut-3-yn-2-ol offers expanded synthetic possibilities compared to its saturated analogues.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for 1-aminobut-3-yn-2-ol hydrochloride. The data below is derived from a structurally similar compound, (S)-2-Aminobut-3-yn-1-ol HCl (CAS 898818-92-3), and should be used as a guideline only.[9] A thorough risk assessment should be conducted before handling.

Table 2: Hazard and Precautionary Information (Analogous Compound)

| Category | Information | Source |

| Pictograms | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Handling Recommendations

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[11]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The hydrochloride salt form enhances stability and ease of handling compared to the free base.[2]

Conclusion

1-Aminobut-3-yn-2-ol hydrochloride is a high-value chiral synthon with significant potential for applications in drug discovery and complex molecule synthesis. Its bifunctional nature, combining a stereodefined amino alcohol with a reactive alkyne, provides a powerful platform for generating molecular diversity. While detailed public data on this specific molecule is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of chiral propargylamines. Proper adherence to safety protocols, based on data from analogous structures, is essential for its handling and use in a research setting.

References

- Patents, G. (n.d.). Method for producing propargylamine compounds.

- Patents, G. (n.d.). Process for the preparation of propargylamine.

-

NIH. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved February 12, 2026, from [Link]

-

NIH PubChem. (n.d.). 1-Amino-3-buten-2-OL. Retrieved February 12, 2026, from [Link]

-

PubChemLite. (n.d.). 1-aminobut-3-en-2-ol hydrochloride. Retrieved February 12, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved February 12, 2026, from [Link]

- Patents, G. (n.d.). Preparation of chiral propargylic alcohol and ester intermediates of himbacine analogs.

-

ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved February 12, 2026, from [Link]

-

Wuhan Yingnuo Pharmaceutical Technology Co., Ltd. (2022). CAS: 88211-50-1, Chinese name: 3-butyn-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

-

NIH PubChem. (n.d.). 1-Aminobut-3-YN-2-OL. Retrieved February 12, 2026, from [Link]

-

NIH PubChem. (n.d.). (R)-1-Aminobut-3-en-2-ol. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved February 12, 2026, from [Link]

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved February 12, 2026, from [Link]

- Patents, G. (n.d.). Synthesis method of (R) -3-aminobutanol.

Sources

- 1. 1-Aminobut-3-YN-2-OL | C4H7NO | CID 18467387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15430-52-1: mono-Propargylamine hydrochloride [cymitquimica.com]

- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. achmem.com [achmem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Amino-1-butanol Hydrochloride: Properties, Synthesis, and Application

Introduction: Situating 2-Amino-1-butanol Hydrochloride in Drug Development

In the landscape of pharmaceutical sciences, the precise understanding of chemical intermediates is paramount to the successful development of therapeutic agents. This guide provides a comprehensive technical overview of 2-Amino-1-butanol hydrochloride, a key chiral building block, with a particular focus on its role in the synthesis of the antitubercular drug, ethambutol. While the user's initial query mentioned "aminobutynol hydrochloride," our investigation determined that this was likely a typographical error, as the scientifically and commercially relevant compound is 2-Amino-1-butanol hydrochloride. The presence of a hydroxyl and an amino group on a butane backbone makes this compound a versatile precursor in organic synthesis.[1][2] Its hydrochloride salt form enhances stability and simplifies handling in laboratory and industrial settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, analytical characterization, synthesis, and critical application in medicinal chemistry.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its effective application in synthesis and formulation. While extensive experimental data for the hydrochloride salt is not as readily available as for its free base, the following tables summarize the known and calculated properties of 2-Amino-1-butanol and its hydrochloride salt.

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value | Source |

| Chemical Name | 2-Amino-1-butanol Hydrochloride | [3] |

| Synonyms | DL-2-Amino-1-butanol hydrochloride | [3] |

| CAS Number | 5959-22-8 | [3] |

| Molecular Formula | C4H11NO.ClH | [3] |

| Molecular Weight | 125.60 g/mol | Calculated |

Table 2: Physicochemical Properties

| Property | Value (for 2-Amino-1-butanol free base) | Source |

| Appearance | Colorless to pale yellow, hygroscopic liquid | [4][5] |

| Melting Point | -2 °C | [6] |

| Boiling Point | 176-178 °C | [6] |

| Density | ~0.944 g/mL at 20 °C | [4] |

| Solubility | Highly soluble in water and alcohols | [5] |

Note: The properties listed in Table 2 are for the free base, 2-Amino-1-butanol, as detailed experimental data for the hydrochloride salt is limited. The hydrochloride salt is expected to be a solid with higher water solubility.

Synthesis of DL-2-Amino-1-butanol Hydrochloride: A Mechanistic Approach

The synthesis of DL-2-Amino-1-butanol hydrochloride is a multi-step process that has been well-documented in patent literature due to its industrial relevance. The following protocol is a synthesis based on a common industrial method.[7]

Experimental Protocol: Synthesis of DL-2-Amino-1-butanol Hydrochloride

Objective: To synthesize DL-2-Amino-1-butanol hydrochloride from 1-butene, chlorine, and acetonitrile.

Pillar of Trustworthiness: This protocol includes in-process checks and workup procedures to ensure the isolation of the desired product.

Step 1: Formation of N-[1-(chloromethyl)propyl]acetimidoyl chloride

-

In a suitable reactor, charge an excess of acetonitrile, which acts as both a reactant and a solvent.

-

Cool the acetonitrile to 0-5 °C.

-

Simultaneously introduce 1-butene and chlorine gas into the reactor while maintaining the temperature below 10 °C. The molar ratio of 1-butene to chlorine should be approximately 1:1.

-

Causality: The reaction between the alkene (1-butene), the nitrile (acetonitrile), and the halogen (chlorine) is a Ritter-type reaction, which proceeds through a chloronium ion intermediate. The nitrile then attacks this intermediate, leading to the formation of the imidoyl chloride.

Step 2: Hydrolysis to N-[1-(chloromethyl)propyl]acetamide

-

After the addition of reactants is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Carefully add water to the reaction mixture to hydrolyze the imidoyl chloride to the corresponding acetamide. This step is exothermic and may require cooling.

Step 3: Hydrolysis to DL-2-Amino-1-butanol Hydrochloride

-

To the crude N-[1-(chloromethyl)propyl]acetamide, add methanol and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours. During this step, the acetamide is hydrolyzed to the free amine, and methyl acetate is formed as a byproduct.

-

Causality: The acidic conditions catalyze the hydrolysis of the amide bond. The use of methanol allows for the removal of the acetate group as the more volatile methyl acetate.

Step 4: Isolation of DL-2-Amino-1-butanol Hydrochloride

-

After the hydrolysis is complete, distill off the volatile components (methanol, methyl acetate, and any remaining water) under reduced pressure.

-

The resulting viscous residue is crude DL-2-Amino-1-butanol hydrochloride, which may crystallize upon standing.[7]

Analytical Characterization: A Self-Validating System

The identity and purity of synthesized 2-Amino-1-butanol hydrochloride must be confirmed through a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the free base, (S)-(+)-2-Amino-1-butanol, in CDCl₃ typically shows characteristic signals for the ethyl group (a triplet around 0.9 ppm and a multiplet around 1.3-1.5 ppm), the methine proton adjacent to the amino group (a multiplet around 2.7 ppm), and the diastereotopic protons of the CH₂OH group (two multiplets around 3.3 and 3.6 ppm).[8] For the hydrochloride salt, a downfield shift of the protons adjacent to the now-protonated amino group would be expected.

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of 2-Amino-1-butanol will exhibit broad absorption bands corresponding to the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. For the hydrochloride salt, the N-H stretching bands of the ammonium salt will be prominent.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry of 2-Amino-1-butanol typically results in a molecular ion peak (M⁺) at m/z = 89.[9] A prominent fragment is often observed at m/z = 58, corresponding to the loss of an ethyl group.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Due to the lack of a strong chromophore, direct UV detection of 2-Amino-1-butanol is challenging. However, derivatization with a suitable UV-active reagent can be employed for quantitative analysis and chiral purity determination.

-

Application in Drug Development: The Synthesis of Ethambutol

The primary application of enantiomerically pure (S)-(+)-2-Amino-1-butanol is as a key starting material for the synthesis of the antituberculosis drug, Ethambutol.[1] The stereochemistry of the final drug product is critical for its therapeutic activity and safety profile.[1]

Workflow: Synthesis of Ethambutol from (S)-(+)-2-Amino-1-butanol

The synthesis involves the N-alkylation of two molecules of (S)-(+)-2-Amino-1-butanol with 1,2-dichloroethane.

Caption: Synthesis of Ethambutol Hydrochloride.

The reaction is typically carried out at elevated temperatures, and the resulting ethambutol free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid to improve its stability and facilitate its formulation into a pharmaceutical dosage form.[10]

Conclusion

2-Amino-1-butanol hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of ethambutol. A thorough understanding of its chemical and physical properties, as well as reliable methods for its synthesis and characterization, are essential for ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of these aspects, grounded in authoritative scientific literature and patents, to support the work of researchers and professionals in the field of drug development.

References

- Synthesis of ethambutol. (1976).

- Method for synthesizing ethambutol hydrochloride. (2021).

-

Ethambutol hydrochloride synthesis method. (2018). Eureka | Patsnap. [Link]

- A kind of preparation method of ethambutol. (2020).

- Synthesis of dl-2-amino-1-butanol. (1976).

-

2-AMINO-1-BUTANOL HYDROCHLORIDE. Drugfuture. [Link]

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). National Institutes of Health. [Link]

-

2-Aminobutanol. Solubility of Things. [Link]

-

2-Amino-1-butanol, (-)- | C4H11NO | CID 2723856. PubChem. [Link]

-

2-Amino-1-butanol, (+)- | C4H11NO | CID 120084. PubChem. [Link]

-

2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Design, Synthesis and Evaluation of Novel Ethambutol Analogues. (2013). National Institutes of Health. [Link]

-

Chemical Properties of 1-Butanol, 2-amino- (CAS 96-20-8). Cheméo. [Link]

-

2-Amino-1-butanol. Haz-Map. [Link]

-

1-Butanol, 2-amino-. NIST WebBook. [Link]

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-butanol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2-AMINO-1-BUTANOL HYDROCHLORIDE [drugfuture.com]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 7. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 8. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]

- 9. 1-Butanol, 2-amino- [webbook.nist.gov]

- 10. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

Suppliers and price of 1-Aminobut-3-yn-2-ol hydrochloride

Strategic Sourcing and Technical Utilization of 1-Aminobut-3-yn-2-ol Hydrochloride

Part 1: Executive Summary & Chemical Profile

1-Aminobut-3-yn-2-ol hydrochloride is a high-value, bifunctional chiral building block used primarily in the synthesis of complex pharmaceutical intermediates, specifically for fragment-based drug discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).

Its structure features a terminal alkyne (suiting "Click" chemistry/CuAAC), a secondary alcohol (for esterification/etherification), and a primary amine (for amide coupling). This trifunctional nature makes it a versatile "linchpin" molecule, but also contributes to its scarcity and high cost in the commercial market.

Chemical Identity:

-

IUPAC Name: 1-Aminobut-3-yn-2-ol hydrochloride

-

Common Isomer Confusion: Frequently confused with 2-Aminobut-3-yn-1-ol (an isomer derived from serine/alanine analogs). Ensure correct regiochemistry before ordering.

-

CAS Number (HCl Salt): Not widely indexed; typically custom-prepared.

-

Molecular Formula:

[3] -

Molecular Weight: 85.11 (Free Base) / 121.57 (HCl Salt)

Part 2: The Supply Chain Landscape

Unlike commodity reagents, 1-Aminobut-3-yn-2-ol is rarely held in stock due to the instability of the free base and the niche demand for this specific regioisomer. Procurement follows a "Make-on-Demand" or Custom Synthesis model.

Tier 1: Primary Catalog Suppliers (Aggregators)

These vendors list the CAS but rarely hold physical inventory. They act as intermediaries for synthesis labs in China and Eastern Europe.

-

Accela ChemBio: Lists CAS 676503-25-6 (Catalog ID: SY376206).[1][2]

-

Enamine / UkrOrgSynthesis: Major source for alkyne-substituted building blocks.

-

WuXi AppTec: Preferred for kilogram-scale custom batches.

Tier 2: Sourcing Strategy (Make vs. Buy)

Due to long lead times (4–8 weeks) and high costs, the decision to purchase versus synthesize in-house is critical.

Figure 1: Strategic decision tree for sourcing 1-Aminobut-3-yn-2-ol based on scale and timeline.

Part 3: Cost Analysis & Market Dynamics

Pricing for this compound is volatile and volume-dependent. The high cost is driven by the use of expensive starting materials (N-Boc-Glycinal) or difficult handling of the low-molecular-weight intermediates.

Estimated Market Pricing (2025/2026):

| Quantity | Vendor Type | Estimated Price Range | Lead Time |

| 100 mg | Catalog (Spot Stock) | $150 - $300 | 1-2 Weeks |

| 1 Gram | Catalog (Backorder) | $800 - $1,500 | 4-6 Weeks |

| 10 Grams | Custom Synthesis (CRO) | $3,500 - $6,000 | 6-8 Weeks |

| 100 Grams | FTE / Process Lab | Negotiated ($200/g) | 3 Months |

Note: If you find a price significantly lower (e.g., $50/g), verify the structure immediately. It is likely the isomer 2-aminobut-3-yn-1-ol or the alkene 1-aminobut-3-en-2-ol .

Part 4: Quality Assurance & Validation

When receiving a shipment or synthesizing this material, validation is mandatory to rule out regioisomers.

Critical QC Parameters:

-

1H NMR (DMSO-d6):

-

Alkyne Proton: Look for a triplet or doublet of doublets around

3.0–3.5 ppm (depending on H-bonding). -

Methine (CH-OH): Distinct multiplet at

4.2–4.5 ppm. -

Methylene (CH2-NH2): Multiplet at

2.8–3.1 ppm. -

Differentiation: The isomer (2-amino...) will show a methine proton attached to the nitrogen, not the oxygen.

-

-

Silver Nitrate Test:

-

Dissolve a small amount in water/ethanol. Add

. A white precipitate indicates the presence of the terminal alkyne (silver acetylide formation) AND the chloride counterion.

-

Part 5: Synthetic Utility & Protocols

A. In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing fails, the most reliable route utilizes the addition of ethynylmagnesium bromide to protected glycinal.

Reaction Pathway:

-

Starting Material: N-Boc-Glycinal (CAS 72778-08-0).

-

Reagent: Ethynylmagnesium bromide (0.5M in THF).

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

-

Grignard Addition:

-

Flame-dry a 250mL 3-neck flask under Argon.

-

Charge with N-Boc-Glycinal (1.0 eq) dissolved in anhydrous THF. Cool to -78°C.

-

Add Ethynylmagnesium bromide (2.5 eq) dropwise over 30 minutes.

-

Mechanistic Note: Low temperature is crucial to prevent racemization of the aldehyde and over-addition.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench with saturated

.[4] Extract with EtOAc.[4] -

Purify the intermediate (N-Boc-1-aminobut-3-yn-2-ol) via silica flash chromatography (Hexane/EtOAc).

-

-

Deprotection (Salt Formation):

-

Dissolve the Boc-intermediate in minimal dry dioxane.

-

Add 4M HCl in dioxane (10 eq) at 0°C. Stir for 1 hour.

-

Observation: The product should precipitate as a white/off-white solid.

-

Filter under inert atmosphere (hygroscopic!) and wash with cold ether.

-

B. Utilization in "Click" Chemistry

The primary application of this building block is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Figure 2: Functionalization pathway transforming the alkyne into a triazole linker while retaining amine/alcohol handles.

References

-

PubChem. 1-Amino-3-butyn-2-ol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Accela ChemBio. Product Catalog: 1-Amino-3-butyn-2-ol (SY376206).[1][2] Available at: [Link]

-

Organic Syntheses. Synthesis of Propargylic Alcohols via Grignard Addition. Org.[4][5] Synth. 2007, 84, 120.[4] (Methodology adaptation). Available at: [Link]

Sources

- 1. 1823890-98-7,2-Hydroxy-4-(trimethylsilyl)-3-butynenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 333458-73-4,Methyl 3-Acetamido-6-bromo-2-nitrobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. achmem.com [achmem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aminobutanol, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

Synonyms for 1-Aminobut-3-yn-2-ol (e.g., 2-hydroxy-3-butynyl amine)

The following technical guide provides an in-depth analysis of 1-Aminobut-3-yn-2-ol , a critical chiral building block in the synthesis of heterocyclic pharmaceuticals.

Synonyms, Synthesis, and Applications in Drug Discovery

Core Identity & Nomenclature

1-Aminobut-3-yn-2-ol is a bifunctional aliphatic fragment characterized by a terminal alkyne, a secondary alcohol, and a primary amine. Its structural versatility makes it a "lynchpin" intermediate for constructing complex heterocyclic scaffolds, particularly oxazoles and pyrroles found in kinase inhibitors and natural product analogs.

Nomenclature Data Matrix

The following table consolidates valid identifiers to ensure precise procurement and database searching.

| Identifier Type | Value | Context |

| IUPAC Name | 1-Aminobut-3-yn-2-ol | Preferred IUPAC Name (PIN) |

| Common Synonym | 2-Hydroxy-3-butynyl amine | Descriptive (functional group priority) |

| Inverted Synonym | 4-Amino-1-butyn-3-ol | Alternative numbering (less common) |

| CAS Number | 676503-25-6 | Free Base |

| CAS Number | 2109405-82-3 | Hydrochloride Salt |

| Molecular Formula | MW: 85.10 g/mol | |

| SMILES | C#CC(O)CN | Canonical string |

Structural Architecture

The molecule possesses a stereocenter at the C2 position, existing as (R) and (S) enantiomers. The terminal alkyne (

Figure 1: Functional reactivity map of 1-Aminobut-3-yn-2-ol showing orthogonal reaction sites.

Synthesis Protocols

Production of 1-Aminobut-3-yn-2-ol typically avoids direct reduction of nitriles or nitroalkynes due to the sensitivity of the alkyne moiety. The industrial standard involves the regioselective ring opening of 2-ethynyloxirane (ethynyl epoxide).

Primary Route: Aminolysis of Ethynyl Oxirane

This method is preferred for its atom economy and retention of the alkyne unsaturation.

Mechanism: Nucleophilic attack of ammonia at the less substituted carbon (C1) of the epoxide ring under basic conditions.

Reagents:

-

Precursor: 2-Ethynyloxirane (CAS 6924-81-8)

-

Nucleophile: Aqueous Ammonia (

) or Liquid Ammonia -

Catalyst (Optional): Lewis acid (e.g.,

) to activate the epoxide.

Step-by-Step Protocol:

-

Preparation: Charge a high-pressure autoclave with 2-ethynyloxirane (1.0 eq) dissolved in an inert solvent (e.g., THF or Methanol).

-

Amination: Cool the vessel to 0°C. Slowly introduce Liquid Ammonia (10-20 eq). The excess ammonia minimizes the formation of secondary amine dimers (bis-alkylation).

-

Reaction: Seal the autoclave and allow the temperature to rise to 20-25°C. Stir for 12–24 hours. Note: Monitoring by GC-MS is critical to ensure complete consumption of the epoxide.

-

Workup: Vent the excess ammonia carefully into a scrubber. Concentrate the reaction mixture under reduced pressure to remove solvent.

-

Purification: The crude oil is often purified via vacuum distillation or converted to the Hydrochloride salt (CAS 2109405-82-3) by addition of HCl in dioxane, followed by recrystallization.

Figure 2: Regioselective synthesis pathway via epoxide ring opening.

Alternative Route: Henry Reaction (Nitroaldol)

Used primarily in academic settings for generating racemic mixtures or when epoxide precursors are unavailable.

-

Condensation: Reaction of Propargyl aldehyde with Nitromethane using a base catalyst (e.g.,

). -

Intermediate: Yields 1-nitrobut-3-yn-2-ol.

-

Reduction: Selective reduction of the nitro group to the amine using Zinc/HCl or

. Caution: Catalytic hydrogenation (Pd/C, H2) will reduce the alkyne to an alkene or alkane.

Applications in Drug Development

The 1,2-aminoalcohol motif adjacent to an alkyne is a "privileged structure" in medicinal chemistry.

Heterocycle Synthesis (Oxazoles)

The most common application is the synthesis of 5-substituted oxazoles .

-

Mechanism: The amine is acylated with a carboxylic acid derivative. The resulting amide undergoes cyclodehydration (using reagents like Burgess reagent or

) to form the oxazoline, which is then oxidized or aromatized to the oxazole. -

Relevance: This pathway is used to synthesize kinase inhibitors where the oxazole ring mimics the ATP adenine core.

Sphingosine Analogs

1-Aminobut-3-yn-2-ol serves as a truncated analog of sphingosine. The alkyne allows for chain extension via Sonogashira coupling to mimic the long lipid tail of sphingolipids, enabling the study of sphingosine-1-phosphate (S1P) receptor modulators.

"Click" Chemistry Probes

The terminal alkyne allows this small molecule to be used as a bio-orthogonal probe . It can be incorporated into peptides or small molecules and subsequently labeled with fluorescent azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety & Handling (E-E-A-T)

As a low-molecular-weight amine and alkyne, this compound presents specific hazards.

| Hazard Class | H-Code | Description | Handling Protocol |

| Skin Corrosion | H314/H315 | Causes severe skin burns/irritation. | Wear nitrile gloves (double-gloving recommended). |

| Eye Damage | H318/H319 | Causes serious eye damage. | Use chemical splash goggles and a face shield. |

| Flammability | H226 | Flammable liquid/vapor (Free base). | Store under inert gas ( |

Storage: The free base is prone to oxidation and polymerization. It should be stored at -20°C under Argon. The Hydrochloride salt is stable at room temperature but is hygroscopic.

References

-

PubChem. 1-Aminobut-3-yn-2-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Royal Society of Chemistry. Reaction of Ethynyl Radical with Ammonia. Phys. Chem. Chem. Phys. Available at: [Link] (Contextual reactivity of ethynyl species).

Sources

Methodological & Application

Synthesis of oxazoles from 1-Aminobut-3-yn-2-ol hydrochloride

Application Note: Strategic Synthesis of Functionalized Oxazoles from 1-Aminobut-3-yn-2-ol Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of oxazoles from 1-Aminobut-3-yn-2-ol hydrochloride (CAS: 88465-68-3) presents a unique opportunity to access 5-alkynyloxazoles , a high-value scaffold in medicinal chemistry often used for "Click" chemistry (CuAAC) diversification or as rigid linkers in peptidomimetics.

While standard oxazole syntheses often rely on the Van Leusen reaction or metal-catalyzed cyclization of simple propargyl amides, this specific amino-alkynol substrate requires a tailored approach due to its bifunctional nature (amine + secondary propargylic alcohol).

The Core Challenge: Direct cyclization of the raw amino-alcohol often yields oxazolines or isoxazoles (via hydroxylamine pathways). To achieve the aromatic oxazole core, the oxidation state of the C2-carbon must be adjusted.

The Solution: This guide details a robust Acylation-Oxidation-Cyclodehydration (AOC) protocol. This pathway ensures regiocontrol and preserves the terminal alkyne, providing a versatile handle for downstream functionalization.

Mechanistic Pathway & Logic

The transformation relies on the Modified Robinson-Gabriel Synthesis . Unlike the classical harsh acidic conditions, we utilize mild dehydration agents (Burgess reagent or Wipf protocol) to effect cyclization after establishing the necessary oxidation state.

Reaction Logic Flow

-

Chemo-selective N-Acylation: The amine is acylated in the presence of the free hydroxyl group. The HCl salt requires careful neutralization to prevent polymerization of the sensitive alkyne.

-

Propargylic Oxidation: The secondary alcohol is oxidized to a ketone (ynone). This is the critical step that sets up the correct oxidation state for the final aromatic system.

-

Cyclodehydration: The resulting

-acylamino ketone undergoes intramolecular cyclization and dehydration to form the oxazole ring.

Figure 1: Strategic workflow for the conversion of 1-Aminobut-3-yn-2-ol HCl to 5-ethynyloxazoles.

Detailed Experimental Protocols

Phase 1: Salt Neutralization & N-Acylation

Objective: Introduce the C2-substituent of the final oxazole ring.[1] Critical Control Point: Temperature control is vital during neutralization to avoid degradation of the amino-alkynol.

Reagents:

-

1-Aminobut-3-yn-2-ol HCl (1.0 equiv)

-

Acid Chloride (R-COCl) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Suspend 1-Aminobut-3-yn-2-ol HCl (10 mmol) in anhydrous DCM (50 mL) at 0 °C under nitrogen.

-

Add TEA (25 mmol) dropwise. The suspension will clear as the freebase is liberated. Stir for 15 min.

-

Add the Acid Chloride (11 mmol) dropwise over 20 minutes, maintaining temperature < 5 °C.

-

Note: If the Acid Chloride is solid, dissolve in minimal DCM before addition.

-

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–6 hours.

-

Quench: Wash with saturated NaHCO3 (2x) and Brine (1x).

-

Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Phase 2: Oxidation of Propargylic Alcohol

Objective: Convert the alcohol to a ketone without affecting the alkyne or amide. Selection:Dess-Martin Periodinane (DMP) is preferred over Swern or MnO2 due to mildness and ease of workup for small-scale high-value synthesis.

Reagents:

-

Intermediate A (from Phase 1)

-

Dess-Martin Periodinane (1.2 equiv)

-

DCM (wet, as DMP requires trace water for mechanism, but standard DCM is usually sufficient)

Protocol:

-

Dissolve Intermediate A (5 mmol) in DCM (25 mL) at 0 °C.

-

Add DMP (6 mmol) in one portion.

-

Remove ice bath and stir at RT for 1–2 hours.

-

Monitoring: TLC should show the disappearance of the lower-running alcohol and appearance of the UV-active ketone.

-

-

Workup: Quench with a 1:1 mixture of sat. Na2S2O3 and sat. NaHCO3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Extract with DCM, dry, and concentrate. The resulting

-acylamino ynone is often stable enough for the next step without column chromatography.

Phase 3: Cyclodehydration to Oxazole

Objective: Close the ring to form the aromatic oxazole. Method:Wipf Protocol (PPh3/I2/Base) or Burgess Reagent . The Wipf protocol is generally more scalable for this substrate.

Reagents:

- -Acylamino Ynone (Intermediate B)

-

Triphenylphosphine (

) (2.0 equiv) -

Iodine (

) (2.0 equiv) -

Triethylamine (4.0 equiv)

-

DCM[2]

Protocol:

-

Dissolve

(4 mmol) and -

Add TEA (8 mmol).

-

Add Intermediate B (2 mmol) dissolved in DCM (5 mL) slowly.

-

Allow to warm to RT. The reaction typically completes within 2–4 hours.

-

Purification: Concentrate directly and purify via silica gel chromatography.

-

Target:2-Substituted-5-ethynyloxazole .

-

Quantitative Data & Stoichiometry Table

| Component | Role | Equiv. | Critical Parameter |

| 1-Aminobut-3-yn-2-ol HCl | Substrate | 1.0 | Keep dry; hygroscopic salt. |

| Acid Chloride (R-COCl) | Diversification | 1.1 | Determines C2-substituent. |

| Dess-Martin Periodinane | Oxidant | 1.2 | Avoid excess heating; potentially shock sensitive when dry. |

| Dehydrating Agent | 2.0 | Must generate fresh | |

| Triethylamine | Base | 2.5 - 4.0 | Scavenges HCl/HI; essential for cyclization. |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (Acylation).

-

Cause: The hydroxyl group may be competing for the acyl chloride (O-acylation vs N-acylation).

-

Fix: Ensure the temperature is kept at 0 °C during addition. N-acylation is kinetically favored at lower temperatures. If O-acylation occurs, mild hydrolysis (LiOH/THF) can selectively cleave the ester while leaving the amide intact.

-

-

Issue: Decomposition during Oxidation.

-

Cause: Propargylic ketones are reactive Michael acceptors.

-

Fix: Do not store Intermediate B. Proceed immediately to Step 3. Avoid basic workups for the oxidation step if possible (filter through silica plug).

-

-

Issue: Incomplete Cyclization.

-

Alternative: If the Wipf protocol fails, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at 50 °C. This is a milder, neutral alternative.

-

References

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.

-

Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews.

-

Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters.

Sources

Application Note: Optimizing CuAAC Ligation with 1-Aminobut-3-yn-2-ol

Introduction: The Bifunctional Advantage

1-Aminobut-3-yn-2-ol (ABY) represents a high-value heterobifunctional linker in the chemical biology toolkit. Unlike standard propargyl amines, ABY possesses a secondary hydroxyl group at the C2 position, introducing hydrophilicity and a handle for potential secondary functionalization, alongside the primary amine (C1) and the terminal alkyne (C3-C4).

This architecture allows ABY to serve as a versatile "bridge" in:

-

PROTAC Linker Synthesis: Tuning solubility and chain length.

-

Antibody-Drug Conjugates (ADCs): Providing a hydrophilic spacer to reduce aggregation.

-

Surface Functionalization: Orienting biomolecules on azide-functionalized surfaces.

However, the 1,2-amino-alcohol motif presents a specific challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): it acts as a bidentate ligand that can chelate Cu(I), potentially poisoning the catalytic cycle if not managed correctly. This guide outlines the optimized protocols to bypass this "chelation trap" and achieve quantitative yields.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 1-Aminobut-3-yn-2-ol |

| Structure | |

| Molecular Weight | 85.11 g/mol |

| Solubility | High in |

| pKa (Amine) | ~8.7 (Estimated) |

| Storage | -20°C, Hygroscopic.[1] Store under Argon. |

Critical Handling Note: The primary amine is nucleophilic. In the presence of activated esters (NHS, TFP), it reacts rapidly. In CuAAC reactions, the free amine can coordinate copper. Recommendation: If possible, functionalize the amine (e.g., amide bond formation) before the click reaction to eliminate chelation interference.

Mechanistic Insight: The "Chelation Trap"

To use ABY effectively, one must understand why standard click protocols often stall. The active catalyst in CuAAC is not free copper, but a Cu(I)-ligand complex.

-

The Productive Cycle: Cu(I) binds the alkyne

-system, lowering the pKa of the terminal proton to form a copper-acetylide. -

The Trap: The amine (N) and hydroxyl (O) of ABY form a 5-membered chelate ring with Cu(I). This "off-cycle" species is thermodynamically stable but catalytically inactive, effectively sequestering the catalyst.

Visualization: Pathway & Chelation Trap

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory chelation pathway.

Figure 1: The "Chelation Trap" (Red) competes with the productive CuAAC cycle. Using strong ligands like THPTA is required to reverse this trap.

Experimental Protocols

Method A: Direct Click (Free Amine)

Use this method if you must perform the click reaction while the amine is free (e.g., synthesizing a library of amine-functionalized triazoles).

Key Strategy: Use a 5:1 Ligand:Copper ratio (specifically THPTA or BTTAA) to outcompete the substrate chelation.

Reagents:

-

Substrate: 1-Aminobut-3-yn-2-ol (1.0 eq)

-

Azide: Desired azide partner (1.0 - 1.2 eq)

-

Catalyst Source:

(100 mM stock in water) -

Ligand: THPTA (200 mM stock in water)

-

Reductant: Sodium Ascorbate (500 mM stock in water - Freshly prepared)

-

Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES. Avoid Tris (chelates Cu).

Step-by-Step Protocol:

-

Prepare Catalyst Mix (Crucial): In a separate tube, mix

and THPTA.-

Ratio: 1 mol Cu : 5 mol THPTA.

-

Incubate: Let stand for 5 minutes. The solution should be light blue.

-

-

Reaction Assembly:

-

Dissolve Alkyne (ABY) and Azide in Buffer/DMSO (if needed for azide solubility). Final concentration: 1–10 mM.

-

Add the Catalyst Mix to the reaction. (Recommended load: 5–10 mol% Cu relative to alkyne).

-

-

Initiation:

-

Add Sodium Ascorbate (Final conc: 5 mM or 50 eq relative to Cu).

-

Observation: The solution may turn colorless or pale yellow.

-

-

Incubation:

-

Seal tube (exclude

).[2] Incubate at RT for 1–4 hours.

-

-

Quenching:

-

Add EDTA (10 mM final) to chelate copper and break the ABY-Cu complexes.

-

Method B: Sequential Synthesis (Amide First)

Use this method for highest yield. Converting the amine to an amide removes the chelation risk.

Workflow:

-

Functionalization: React ABY with an NHS-ester payload (e.g., Biotin-NHS, Fluorophore-NHS) in DMF/DIPEA.

-

Purification: HPLC or Silica flash (MeOH/DCM).

-

Click Reaction: Perform standard CuAAC on the resulting N-functionalized alkyne.

-

Benefit: Catalyst loading can be reduced to 1 mol% Cu.

-

Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Reaction Stalls < 50% | Catalyst poisoning by free amine. | Increase THPTA:Cu ratio to 10:1. Add fresh Ascorbate. |

| Blue Solution turns Brown | Copper oxidation / Precipitate. | Oxygen leak. Degas buffers. Increase Ascorbate. |

| Low Yield (Bio-conjugation) | Protein aggregation. | Add 5-10% Glycerol. Use BTTAA ligand (more gentle). |

| Product is Blue/Green | Copper retention. | Wash with EDTA or imidazole buffer. |

Decision Tree for Protocol Selection

Figure 2: Workflow selection based on the state of the amine group.

References

-

Presoslki, S., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

- Core reference for the THPTA ligand protocol and handling difficult substr

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie International Edition.

- Establishes BTTAA as a superior ligand for sensitive biomolecules.

-

Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

- Mechanistic grounding for the copper-acetylide cycle.

-

Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie.

- Discusses the effects of chel

Sources

Application Note: High-Fidelity Sonogashira Coupling of Amino-Alkynol Derivatives

Executive Summary

Amino-alkynol derivatives (e.g., propargyl amines with pendant hydroxyl groups) are high-value pharmacophores in drug discovery, serving as precursors for isoquinolines, pyrroles, and kinase inhibitor linkers. However, they present a "perfect storm" for catalytic failure: the amine moiety can poison Palladium (Pd) centers, while the 1,X-amino-alcohol motif can chelate Copper (Cu) co-catalysts, arresting the transmetallation step.

This guide provides two distinct protocols:

-

Method A (Standard): For protected amines or sterically hindered substrates.

-

Method B (Cu-Free): The "Chelation-Proof" method for free amino-alkynols, utilizing high-activity phosphine ligands to bypass the copper cycle entirely.

Mechanistic Insight & Challenges

To ensure reproducibility, one must understand why these substrates fail. In a standard Sonogashira reaction, the rate-determining step is often the transmetallation between the Pd(II)-aryl complex and the Cu(I)-acetylide.[1]

The Chelation Trap

Amino-alkynols possess both a nitrogen donor and an oxygen donor. In the presence of CuI (the standard co-catalyst), these functional groups can form a stable 5- or 6-membered chelate ring with the Copper species. This creates a thermodynamic sink, preventing the Copper-acetylide from transferring the alkyne to the Palladium center. Furthermore, free amines can displace phosphine ligands on the Pd(0) species, deactivating the catalyst (Catalyst Poisoning).

Diagram: The Catalytic Cycle & Interference Pathways

The following diagram illustrates the standard cycle and the specific points where amino-alkynols interfere.

Figure 1: The Sonogashira catalytic cycle highlighting failure modes. Pathway A shows direct Pd poisoning by the amine. Pathway B shows the sequestration of the Cu co-catalyst by the amino-alcohol motif.

Critical Optimization Parameters

The following table summarizes the strategic adjustments required for amino-alkynol substrates compared to standard alkynes.

| Parameter | Standard Conditions | Amino-Alkynol Optimized | Rationale |

| Catalyst Source | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ or Pd(OAc)₂ + XPhos | Pd(II) precatalysts can be reduced by amines, but Pd(0) sources with bulky ligands (XPhos) prevent amine coordination. |

| Co-Catalyst | CuI (5-10 mol%) | None (Method B) or Low Loading (Method A) | Removing Cu eliminates the chelation trap and Glaser homocoupling side-reactions. |

| Base | Et₃N or Diethylamine | Cs₂CO₃ or K₃PO₄ | Inorganic bases prevent the formation of soluble amine-hydrohalide salts that can complicate purification. |

| Solvent | THF or DMF | DMSO or Aq. Acetonitrile | High polarity is needed to solubilize the zwitterionic intermediates often formed with amino substrates. |

Experimental Protocols

Method A: The Copper-Catalyzed Protocol

Best for: Protected amines (e.g., N-Boc, N-Cbz) or tertiary amines where chelation is sterically disfavored.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Amino-Alkynol (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

CuI (1-2 mol%) — Keep loading low.

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

-

Degassing (Critical): Charge a reaction vial with the aryl halide, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Oxygen promotes Cu-mediated homocoupling of the amino-alkynol.

-

Solvent Addition: Add degassed solvent and Et₃N via syringe.

-

Alkyne Addition: Add the amino-alkynol dropwise. Note: If the alkyne is a solid, add it in Step 1.

-

Reaction: Stir at room temperature. If no reaction after 2 hours, heat to 50°C.

-

Visual Check: The mixture should turn dark brown/black. A persistent green color indicates Cu(II) formation (oxidation failure).

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.

Method B: The Copper-Free "Chelation-Proof" Protocol

Best for: Free primary/secondary amines, 1,2-amino-alcohols, and substrates prone to Glaser coupling.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Amino-Alkynol (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

-

Alternative: Pd(PPh₃)₄ (5 mol%) if XPhos is unavailable, though slower.

-

-

Base: Cs₂CO₃ (2.0 equiv) — Dried in an oven beforehand.

-

Solvent: Acetonitrile (CH₃CN) or DMSO.

Procedure:

-

Catalyst Pre-formation: In the reaction vessel, dissolve Pd(OAc)₂ and XPhos in the solvent under Argon. Stir for 15 minutes at RT to form the active ligated species (solution usually turns yellow/orange).

-

Substrate Addition: Add the Aryl Halide, Amino-Alkynol, and solid Cs₂CO₃.

-

Thermal Activation: Copper-free reactions have a higher activation energy. Heat the mixture to 60–80°C .

-

Monitoring: Monitor by LC-MS. Free amines can streak on TLC; use TEA-treated silica plates if using TLC.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via reverse-phase prep-HPLC (often required for polar amino-alkynols).

Decision Workflow

Use this logic flow to select the correct method for your specific amino-alkynol.

Figure 2: Decision tree for protocol selection based on substrate structural features.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| No Conversion (Start) | Catalyst poisoning by amine. | Switch to Method B (Cu-Free) with XPhos or SPhos ligands. These bulky ligands prevent amine coordination to Pd. |

| Homocoupling (Dimer) | Glaser coupling dominant. | Oxygen leak. Degas solvents vigorously. Switch to Method B (Cu-free eliminates this pathway). |

| Reaction Stalls at 50% | Catalyst death / Pd Black precipitation. | Add 10 mol% extra ligand (PPh₃) or switch to a palladacycle precatalyst. |

| Product Trapped in Aqueous | Amino-alkynol is too polar. | Avoid aqueous workup. Filter salts through Celite, concentrate, and load directly onto C18 Reverse Phase column. |

Safety Considerations

-

Alkynes: Terminal alkynes can be unstable. Do not distill amino-alkynols to dryness if high-energy functional groups are present.

-

Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

-

Pressurization: Heating sealed vials with volatile amines can generate pressure. Use pressure-rated vials.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3][4][5] Chemical Reviews, 107(3), 874–922.[2][3][4][6]

-

Liang, Y., Xie, Y.-X., & Li, J.-H. (2005). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water. The Journal of Organic Chemistry, 70(1), 391–393.[7]

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[7] Angewandte Chemie International Edition, 42(48), 5993–5996.

-

Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[7] Organic Letters, 20(2), 542–545.[7]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mindat.org [mindat.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Note: Modular Synthesis of Chiral Ligands via 1-Aminobut-3-yn-2-ol

Executive Summary

This application note details the protocol for transforming 1-aminobut-3-yn-2-ol (ABY) into high-value chiral ligands for asymmetric catalysis. Unlike standard amino alcohols (e.g., valinol, phenylglycinol), ABY possesses a terminal alkyne handle orthogonal to the amino-alcohol core. This unique structural feature allows for "late-stage diversification" via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of P,N-ligands, N,N,N-tridentate systems, and immobilized catalysts.

This guide covers two primary workflows:

-

The "Alk-Box" Protocol: Cyclization to form 5-ethynyl-oxazolines.

-

The "Click-Phos" Protocol: Modular assembly of phosphine-triazole-oxazoline ligands.

Strategic Value of the Scaffold

The 1-aminobut-3-yn-2-ol scaffold represents a "privileged chiron" because it combines a classic chelating motif with a bio-orthogonal reaction handle.

-

The Head (Amino-Alcohol): Precursor to Oxazolines (hard N-donors) or direct Lewis-acid coordination sites.

-

The Tail (Alkyne): Allows attachment of steric bulk, electronic modifiers (phosphines/pyridines), or solid-phase supports without disrupting the chiral center established at C2.

Structural Logic Diagram

Figure 1: Divergent synthesis pathways from the parent amino-alkynol scaffold.

Critical Material Attributes (CMA)

Before initiating synthesis, ensure the starting material meets the following specifications to guarantee high enantiomeric excess (ee) in the final ligand.

| Attribute | Specification | Rationale |

| Chemical Purity | >98% (GC/NMR) | Impurities compete in metal coordination steps. |

| Optical Purity | >99% ee | Ligand ee dictates product ee. Racemization is irreversible. |

| Water Content | <0.1% (KF) | Essential for moisture-sensitive cyclization (Protocol A). |

| Alkyne Proton | Confirm terminal alkyne integrity (diagnostic doublet). |

Protocol A: Synthesis of 5-Ethynyl-Oxazolines (The "Alk-Box" Core)

This protocol converts the amino-alcohol "head" into an oxazoline ring while preserving the alkyne "tail." This creates a rigid chiral pocket.

Mechanism: Condensation of the amino alcohol with a nitrile, catalyzed by Lewis acid (

Reagents

-

Substrate: (S)-1-aminobut-3-yn-2-ol (1.0 equiv)

-

Reagent: Aryl Nitrile (e.g., Benzonitrile for Phenyl-Box) (1.2 equiv)

-

Catalyst: Anhydrous

(0.1 equiv) -

Solvent: Chlorobenzene (Anhydrous)

Step-by-Step Methodology

-

Catalyst Activation:

-

Flame-dry a 2-neck round bottom flask under Argon.

-

Add anhydrous

. Fuse the salt under vacuum with a heat gun until molten to remove trace water. Cool to RT under Argon.

-

-

Reaction Assembly:

-

Add the Aryl Nitrile (1.2 equiv) and Chlorobenzene (0.5 M concentration relative to amine).

-

Add (S)-1-aminobut-3-yn-2-ol (1.0 equiv).

-

-

Cyclization:

-

Heat the mixture to reflux (

) for 12–24 hours. -

Process Control: Monitor by TLC (SiO2, Hex/EtOAc). The disappearance of the polar amino alcohol spot indicates completion.

-

Note: The ammonia gas generated must be allowed to escape (use an open reflux condenser with an Argon bubbler).

-

-

Work-up:

-

Cool to RT. Dilute with DCM.

-

Wash with saturated

(aq) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Neutral Alumina or Silica buffered with 1%

). -

Caution: Acidic silica can hydrolyze the oxazoline ring.

-

Outcome: A chiral 5-ethynyl-oxazoline. This is a "clickable" ligand precursor.

Protocol B: Modular Assembly of P,N-Ligands via Click Chemistry

This protocol utilizes the alkyne handle of the "Alk-Box" (from Protocol A) or the protected amino-alcohol to attach a phosphine moiety. This creates a Phosphine-Triazole-Oxazoline tridentate ligand, analogous to the famous PyBOX or PHOX ligands but with tunable electronics.

Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Reagents

-

Alkyne: 5-Ethynyl-oxazoline (from Protocol A) (1.0 equiv)

-

Azide: 2-(Azidomethyl)phenyl-diphenylphosphine (1.1 equiv) (Prepared from corresponding bromide).

-

Catalyst:

(5 mol%) or -

Ligand (for Cu): TBTA (Tris(benzyltriazolylmethyl)amine) (5 mol%) - Crucial for protecting the phosphine from oxidation.

-

Solvent: THF/t-BuOH (1:1) degassed.

Workflow Diagram

Figure 2: CuAAC protocol for installing phosphine donors.

Step-by-Step Methodology

-

Inert Handling:

-

Perform all steps in a glovebox or using strict Schlenk technique. Phosphines are oxidation-sensitive.

-

-

Reaction Setup:

-

Dissolve the Alkyne and Azido-phosphine in degassed THF.

-

In a separate vial, premix

and TBTA in minimal THF to form the active catalyst complex (solution turns slightly yellow). -

Add the catalyst solution to the reaction mixture.

-

-

Execution:

-

Stir at

for 12 hours. -

Monitoring:

NMR is the best tool. The shift of the phosphine will change slightly upon triazole formation, but oxidation (impurity) will appear at

-

-

Copper Removal (Critical):

-

Copper ions can poison the final catalytic application.

-

Dilute with EtOAc. Wash with 10% aqueous EDTA solution (

) three times. The EDTA sequesters Cu ions (blue aqueous layer).

-

-

Isolation:

-

Dry organic layer (

), concentrate. -

Recrystallize from degassed Ethanol/Hexane. Avoid column chromatography if possible to prevent phosphine oxidation.

-

Analytical Validation & Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous characterization.

Enantiomeric Excess (ee) Determination

Since the chemical transformations (cyclization, click) do not touch the stereocenter directly, the ee should be conserved. However, racemization can occur under thermal stress (Protocol A).

-

Method: Chiral HPLC (Daicel Chiralcel OD-H or AD-H).

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Detection: UV at 254 nm.

-

Standard: Compare against racemic ligand synthesized from racemic 1-aminobut-3-yn-2-ol.

Structural Confirmation (NMR)

| Nucleus | Signal | Diagnostic Feature |

| 1H NMR | Triazole C-H | Singlet at |

| 1H NMR | Oxazoline C-H | Multiplet at |

| 31P NMR | Phosphine | Singlet at |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield in Protocol A | Hydrolysis of Oxazoline | Ensure |

| Phosphine Oxidation | Air leak during Click | Use freeze-pump-thaw degassing; add antioxidant (BHT) if necessary. |

| Incomplete Click Reaction | Steric hindrance | Increase Cu catalyst loading to 10%; switch to CuI/DIEA system. |

| Racemization | Overheating during reflux | Limit Protocol A temperature to |

References

-

Asymmetric Alkynylation (Scaffold Synthesis): Anand, N. K., & Carreira, E. M. (2001).[3] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[3] Journal of the American Chemical Society.[3][4] Link

-

Oxazoline Synthesis (Witte-Seeliger Method): Witte, H., & Seeliger, W. (1972).[5] Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition. Link

-

Click Chemistry Ligands: Schweinfurth, D., et al. (2011). 1,2,3-Triazole-Based P,N-Ligands: From Simple Click Chemistry to Sophisticated Coordination Chemistry. Inorganic Chemistry. Link

-

Chiral Ligand Applications: Dieguez, M., et al. (2011). P-N Bidentate Ligands in Asymmetric Catalysis. Chemical Reviews. Link

-

Copper Removal Protocol: Kuang, G. C., et al. (2010). A reusable click-functionalized porous organic polymer. Polymer Chemistry. Link (Referencing standard EDTA wash protocols).

Sources

1-Aminobut-3-yn-2-ol as a fragment for fragment-based drug design (FBDD)

Application Note: 1-Aminobut-3-yn-2-ol in Fragment-Based Drug Design (FBDD)

Introduction: The "Swiss Army Knife" of Fragments

In the landscape of Fragment-Based Drug Design (FBDD), the search for "privileged structures"—scaffolds that inherently possess high ligand efficiency and multiple growth vectors—is paramount.[1] 1-Aminobut-3-yn-2-ol (ABY) represents a quintessential "high-value" fragment.

Unlike simple aromatic rings, ABY offers high three-dimensionality (3D) and functional density within a minimal molecular weight footprint (<100 Da).[1] It adheres strictly to the "Rule of 3" while providing three distinct, orthogonal vectors for chemical elaboration:

-

Primary Amine (

): A vector for amide coupling, reductive amination, or sulfonylation.[1] -

Secondary Alcohol (

): A hydrogen-bond donor/acceptor and a site for stereochemical exploration (Chiral Center at C2).[1] -

Terminal Alkyne (

): A "warhead" for covalent targeting or a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.[1]

This guide details the physicochemical profile, synthesis, and experimental protocols for utilizing ABY to accelerate hit-to-lead optimization.[1]

Physicochemical Profile & "Rule of 3" Compliance

ABY is an

| Property | Value | FBDD "Rule of 3" Criteria | Status |

| Molecular Weight | 85.11 Da | < 300 Da | Pass (Ultra-Low) |

| cLogP | -0.82 (Est.) | < 3 | Pass (Highly Soluble) |

| H-Bond Donors | 3 (NH₂, OH) | < 3 | Pass |

| H-Bond Acceptors | 2 (N, O) | < 3 | Pass |

| Rotatable Bonds | 2 | < 3 | Pass |

| PSA (Polar Surface Area) | ~46 Ų | < 60 Ų | Pass |

| Chirality | 1 Center (C2) | N/A | Enables Stereoselectivity |

Synthesis & Preparation Protocol

Since the free amine form of ABY is hygroscopic and prone to polymerization, we recommend synthesizing and storing the

Protocol A: Synthesis of N-Boc-1-aminobut-3-yn-2-ol

Targeting the chiral scaffold via Ethynylation of Garner’s Aldehyde (or N-Boc-glycinaldehyde).

Reagents:

- -Boc-glycinaldehyde (freshly prepared or commercial).

-

Ethynylmagnesium bromide (0.5 M in THF).[1]

-

Anhydrous THF.[1]

-

Saturated

.

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solubilization: Dissolve

-Boc-glycinaldehyde (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C . -

Addition: Add Ethynylmagnesium bromide (1.2 eq, 12 mmol) dropwise over 30 minutes via syringe pump. Critical: Maintain temperature below -70°C to prevent racemization.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Quench carefully with saturated

(20 mL). -

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

-

Yield Expectation: 65-80% as a pale yellow oil.

-

Protocol B: Deprotection (Activation for Screening)

-

Dissolve

-Boc intermediate in -

Add

(4M in Dioxane, 5 eq) at 0°C. Stir for 2 hours. -

Concentrate in vacuo to obtain 1-aminobut-3-yn-2-ol

HCl as a white solid.-

Storage: Stable at -20°C for >6 months.

-

FBDD Application Workflows

The power of ABY lies in its "Divergent Library Generation" capability.[1] Below is the decision matrix for growing the fragment.

Visualizing the Growth Strategy

Figure 1: Divergent synthesis strategy utilizing the three orthogonal vectors of 1-aminobut-3-yn-2-ol.

Detailed Experimental Protocols

Application 1: "Click" Chemistry for Library Expansion (Alkyne Vector)

Objective: Rapidly generate a library of 1,2,3-triazoles to probe deep binding pockets.[1]

Reagents:

-

Fragment: 1-aminobut-3-yn-2-ol (HCl salt).

-

Azide Library (

): Diverse aromatic/aliphatic azides.[1] -

Catalyst:

(10 mol%), Sodium Ascorbate (20 mol%).[1] -

Solvent:

(1:1).

Protocol:

-

Plate Setup: In a 96-well plate, dispense Azides (10 mM in DMSO, 10 µL).

-

Fragment Addition: Add ABY solution (10 mM in water, 10 µL).

-

Catalyst Cocktail: Prepare a fresh mix of

and Sodium Ascorbate in water. Add 5 µL to each well. -

Incubation: Shake at Room Temperature (RT) for 12 hours.

-

QC: Analyze by LC-MS. The triazole product typically precipitates or shows a distinct shift in retention time.[1]

-

Direct Screening: The crude reaction mixture (diluted in buffer) can often be used directly in SPR or biochemical assays due to the biocompatibility of the click reagents (after chelation of Cu if necessary).[1]

Application 2: Oxazoline Formation (Rigidification Strategy)

Objective: Lock the rotatable bonds to reduce entropic penalty upon binding.[1]

Mechanism: Reaction of the 1,2-amino alcohol with an imidate or nitrile (Witte-Seeliger synthesis) or carboxylic acid cyclodehydration.

Protocol:

-

Mix

-Boc-1-aminobut-3-yn-2-ol (1 eq) with Deoxo-Fluor (1.1 eq) in -

Note: This cyclizes the N-Boc carbonyl onto the alcohol, forming a cyclic carbamate (oxazolidinone).[1]

-

Alternative for Drug Leads: React the free amine form with an aromatic aldehyde followed by oxidative cyclization (using NBS) to form a 2-substituted oxazole retaining the alkyne tail.

Analytical Validation (Self-Validating System)

Trustworthiness in FBDD relies on verifying the integrity of the fragment during screening.[1]

| Method | Checkpoint | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | Alkyne Proton | Triplet/Doublet of doublets at ~2.8-3.0 ppm ( |

| 1H-NMR (DMSO-d6) | Chiral Center ( | Multiplet at ~4.2 ppm.[1] Verify diastereomeric purity if using substituted analogs. |

| LC-MS | Purity | >95% (UV 210 nm). Confirm mass ( |

| Solubility (PBS) | Aggregation | No precipitation at 1 mM (check via nephelometry).[1] |

References

-

Garner's Aldehyde & Ethynylation

-

Propargylic Amino Alcohol Synthesis

-

Yadav, J. S., et al.

-Amino Aldehydes: A Stereoselective Synthesis of 1,2-Amino Alcohols."[1] Tetrahedron Letters, vol. 44, no. 31, 2003.

-

-

Click Chemistry in FBDD

-

Fragment Solubility & Rule of 3

Sources

Synthesis of 1,2,3-triazoles using 1-Aminobut-3-yn-2-ol "warheads"

Application Note: High-Fidelity Synthesis and utilization of 1-Aminobut-3-yn-2-ol "Warheads"

Executive Summary

This guide details the synthesis and application of 1-aminobut-3-yn-2-ol , a high-value chiral scaffold acting as a dual-function "warhead."[1] In drug discovery, this motif serves two distinct critical roles:

-

Pharmacophore: The

-amino alcohol moiety mimics the tetrahedral transition state of peptide hydrolysis, acting as a potent zinc-binding group (ZBG) for metalloproteases (e.g., Aminopeptidases, M1 family).[1] -

Bioorthogonal Handle: The terminal alkyne enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate fragment libraries or activity-based probes (ABPP).

Critical Technical Challenge: The 1,2-amino alcohol motif is a bidentate ligand that strongly chelates Cu(I), effectively poisoning standard click chemistry catalysts.[1] This protocol introduces a Ligand-Accelerated Catalysis (LAC) system using THPTA to overcome substrate inhibition.

Part 1: The "Warhead" Concept & Mechanistic Grounding

In the context of 1-aminobut-3-yn-2-ol, the term "warhead" is bimodal. Unlike electrophilic warheads (e.g., acrylamides) that form covalent bonds with cysteine residues, this scaffold often acts as a Transition State Analogue (TSA) .[1]

-

Mechanism of Action: The hydroxyl group coordinates the catalytic Zinc ion in the protease active site, while the amine interacts with stabilizing residues (often Glutamate or Aspartate).

-

The Click Advantage: The terminal alkyne points towards the S1' or S2' pockets. By "clicking" various azides onto this alkyne, researchers can rapidly map the steric and electronic requirements of these pockets without altering the core binding motif.

The Chelation Trap (Substrate Inhibition)

Standard CuAAC protocols fail with unprotected amino-alcohols. The nitrogen lone pair and the hydroxyl oxygen form a stable 5-membered chelate ring with Cu(I), removing it from the catalytic cycle.

Figure 1: Catalytic Cycle & Inhibition Pathway The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.

Caption: The "Chelation Trap" (Red) occurs when the amino-alcohol substrate outcompetes the alkyne for the Copper center.[1] High-affinity ligands like THPTA (Green path) are required to prevent this.[1]

Part 2: Synthesis of the Warhead (1-Aminobut-3-yn-2-ol)

Direct commercial sourcing can be expensive or limited to specific enantiomers. The following protocol yields the

Retrosynthesis:

Reagents:

- -Boc-Glycinal (freshly prepared or commercial)[1]

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Dry THF (anhydrous)

-

Saturated

solution

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add

-Boc-Glycinal (1.0 eq) dissolved in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent racemization of the aldehyde. -

Addition: Dropwise add Ethynylmagnesium bromide (2.5 eq) over 30 minutes. The excess Grignard reagent acts as a base but ensures complete conversion.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Carefully quench with saturated

at 0°C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Yield Expectation: 60-75%.

-